
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea: is a synthetic organic compound characterized by the presence of a cyclohexylcarbonyl group, a tetraazolyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea typically involves the reaction of cyclohexyl isocyanate with 5-amino-1H-tetrazole in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Cyclohexyl isocyanate+5-amino-1H-tetrazole→N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea
Industrial Production Methods
In an industrial setting, the production of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
化学反応の分析
Types of Reactions
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The tetraazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetraazolyl derivatives.
科学的研究の応用
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)urea: Similar structure but lacks the thiourea moiety.
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)carbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
N-(cyclohexylcarbonyl)-N’-(1H-tetraazol-5-yl)thiourea is unique due to the presence of both the tetraazolyl and thiourea groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.
特性
IUPAC Name |
N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFJIXHVVZDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
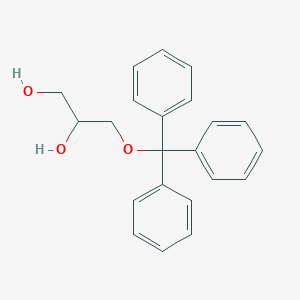
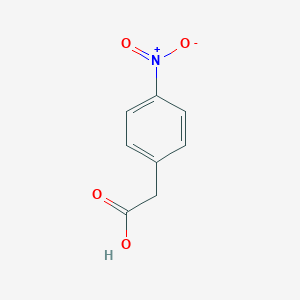
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)
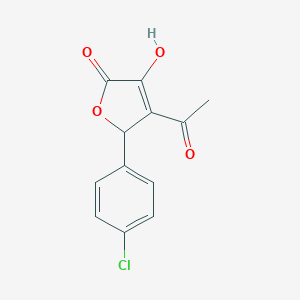
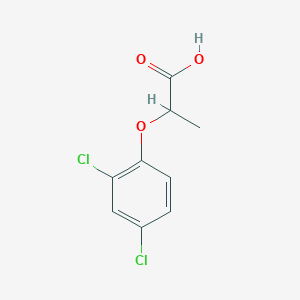

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)

![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
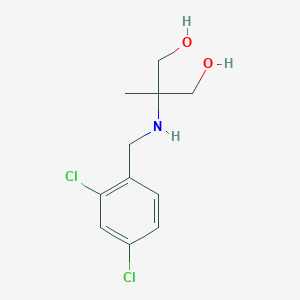
![N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide](/img/structure/B359664.png)
